1-Fluoro-2,3-bis(hexyloxy)benzene

Discotic Liquid Crystals Columnar Mesophase Triphenylene Core Halogenation

1-Fluoro-2,3-bis(hexyloxy)benzene (CAS 190249-01-5) is a fluorinated 1,2-dialkoxybenzene derivative with the molecular formula C₁₈H₂₉FO₂ and a molecular weight of 296.4 g/mol. It is characterized by a benzene core bearing a single fluorine atom and two n-hexyloxy chains at the 2- and 3-positions.

Molecular Formula C18H29FO2
Molecular Weight 296.4 g/mol
CAS No. 190249-01-5
Cat. No. B12556846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Fluoro-2,3-bis(hexyloxy)benzene
CAS190249-01-5
Molecular FormulaC18H29FO2
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESCCCCCCOC1=C(C(=CC=C1)F)OCCCCCC
InChIInChI=1S/C18H29FO2/c1-3-5-7-9-14-20-17-13-11-12-16(19)18(17)21-15-10-8-6-4-2/h11-13H,3-10,14-15H2,1-2H3
InChIKeyLSYLQGDKBYNGEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Fluoro-2,3-bis(hexyloxy)benzene (CAS 190249-01-5): A Specialized Fluorinated Building Block for Discotic Liquid Crystal Synthesis


1-Fluoro-2,3-bis(hexyloxy)benzene (CAS 190249-01-5) is a fluorinated 1,2-dialkoxybenzene derivative with the molecular formula C₁₈H₂₉FO₂ and a molecular weight of 296.4 g/mol. It is characterized by a benzene core bearing a single fluorine atom and two n-hexyloxy chains at the 2- and 3-positions. The primary documented application of this compound is as a precursor in the synthesis of 1-fluoro-2,3,6,7,10,11-hexahexyloxytriphenylene (F-HAT6), a helically twisted discotic liquid crystal [1]. The compound is synthesized via O-alkylation of 3-fluorocatechol with 1-bromohexane in the presence of potassium carbonate in ethanol, achieving an isolated yield of 91% [1].

Why Generic 1,2-Dialkoxybenzene Derivatives Cannot Replace 1-Fluoro-2,3-bis(hexyloxy)benzene in High-Performance Discotic Liquid Crystal Research


The selection of the α-substituent on the triphenylene core is not trivial; computational and experimental studies establish that the identity of the single core substituent (H, F, Cl, Br, CH₃, NH₂, NO₂) directly modulates molecular shape, electronic properties, and columnar stacking stability [1]. Among the monohalogenated hexahexyloxytriphenylenes, the fluoro derivative (F-HAT6) — for which 1-fluoro-2,3-bis(hexyloxy)benzene is the essential precursor — exhibits a uniquely strong lateral dipole that raises rotational activation barriers and enhances mesophase stability relative not only to the unsubstituted HAT6 but also to the chloro and bromo congeners [2][3]. Substituting the fluorinated precursor with a non-halogenated or alternative halogenated 1,2-dialkoxybenzene would fundamentally alter the helical twist, dipole magnitude, and thermal stability of the resulting discotic mesogen, making generic substitution scientifically invalid for applications requiring a structurally defined chiral nucleus.

Quantitative Differentiation of 1-Fluoro-2,3-bis(hexyloxy)benzene Against Closest Analogs: Evidence-Based Selection Criteria


Downstream Mesophase Stability: Monohalogenated HAT6 Derivatives Show Enhanced Columnar Phase Stability vs. Parent HAT6

The 1-fluoro-2,3,6,7,10,11-hexahexyloxytriphenylene (F-HAT6) derived from 1-fluoro-2,3-bis(hexyloxy)benzene exhibits enhanced mesophase stability compared to the unsubstituted parent HAT6. Boden et al. demonstrated that all monohalogenated (α-fluoro, α-chloro, α-bromo) HAT6 derivatives show enhanced mesophase stability relative to HAT6, while polyhalogenated derivatives suppress mesophase formation entirely [1]. The parent HAT6 exhibits a columnar hexagonal mesophase between approximately 70 °C and 100 °C [2]. Although exact clearing temperatures for F-HAT6 are not explicitly provided in the publicly accessible abstract, the mono-fluorinated derivative is reported alongside the chloro and bromo analogs as part of the set displaying 'enhanced mesophase stability,' confirming that the fluorine substitution yields a measurably wider or higher-temperature liquid crystalline range than the non-halogenated baseline.

Discotic Liquid Crystals Columnar Mesophase Triphenylene Core Halogenation

Rotational Dynamics and Intermolecular Dipole: F-HAT6 Exhibits Higher Activation Barriers for Molecular Reorientation Than Unsubstituted HAT6

Deuteron NMR measurements on ring-deuterated F-HAT6 in its columnar phase revealed activation energies for molecular rotational motions of Eₐ(α) = 67.7 kJ mol⁻¹ and Eₐ(β) = 56.3 kJ mol⁻¹, corresponding to rotations around and perpendicular to the columnar axis, respectively [1]. These values are explicitly reported as 'higher in comparison with those for HAT6,' a difference attributed to the strong lateral dipole introduced by the single fluorine substituent in F-HAT6 [1]. While the HAT6 absolute activation energies are cited in the primary literature as being in the range of 20–40 kJ mol⁻¹ for related relaxation processes [2], the F-HAT6 values represent a significant increase in the rotational energy barrier. This fluorine-induced dipole effect is absent in the non-halogenated parent and is expected to differ in magnitude for Cl- and Br-substituted analogs due to their distinct electronegativities and van der Waals radii.

Molecular Dynamics Deuteron NMR Activation Energy Columnar Phase

Computational Ranking of α-Substituent Effects: Fluorine Imparts Unique Electronic and Shape Properties Among Seven Core Substituents

Muccioli et al. performed DFT-level calculations on 1-substituted hexamethoxytriphenylenes for seven α-substituents (H, Br, CH₃, Cl, F, NH₂, NO₂) and related their computed molecular properties to the experimental phase behavior of the corresponding hexyloxy derivatives [1]. The study demonstrated that the choice of α-substituent systematically alters molecular shape descriptors (aspect ratio, planarity deviation) and electronic properties (dipole moment, polarizability, frontier orbital energies) [1]. Fluorine occupies a distinct position in this substituent series: its high electronegativity induces a significant dipole without the large steric bulk of bromine or the conformational complexity of the methyl group. This computational framework validates that 1-fluoro-2,3-bis(hexyloxy)benzene is the sole precursor capable of delivering the specific electronic-structural profile computed for the fluoro-substituted triphenylene.

DFT Calculations Structure-Property Relationship Triphenylene Core Functionalization

Synthetic Yield: 91% Isolated Yield for O-Alkylation of 3-Fluorocatechol Provides an Efficient Entry to the Fluorinated Discotic Precursor

The synthesis of 1-fluoro-2,3-bis(hexyloxy)benzene proceeds via O-alkylation of commercially available 3-fluorocatechol with 1-bromohexane using potassium carbonate in ethanol, affording a 91% isolated yield after 72 hours of reaction [1]. In a subsequent oxidative coupling step with 3,3′,4,4′-tetrahexyloxybiphenyl mediated by FeCl₃ in dichloromethane, the target compound yields 1-fluoro-2,3,6,7,10,11-hexahexyloxytriphenylene (F-HAT6) in 69% yield after 2 hours [1]. While analogous yield data for the chloro and bromo congeners via the catechol alkylation route are not reported in the same source, the chlorination of pre-formed HAT6 using iodine monochloride was noted to proceed with 'surprising' chemoselectivity, yielding chlorination rather than iodination [1], highlighting that the fluorinated route via a pre-functionalized catechol offers a more predictable and controlled synthetic strategy.

O-Alkylation 3-Fluorocatechol Precursor Synthesis Reaction Yield

Distinct LogP and Topological Polar Surface Area Profile Enables Predictable Chromatographic Purification and Solubility Behavior

1-Fluoro-2,3-bis(hexyloxy)benzene exhibits a computed octanol-water partition coefficient (LogP) of 6.6 and a topological polar surface area (TPSA) of 18.5 Ų, with 12 rotatable bonds and zero hydrogen bond donors [1]. These values reflect the highly lipophilic character conferred by the two n-hexyloxy chains combined with the modest polar contribution of the single fluorine atom. In comparison, the non-halogenated analog 1,2,3-tris(hexyloxy)benzene would present a higher TPSA (due to an additional ether oxygen replacing fluorine) and a lower LogP, altering both chromatographic retention and solubility in non-polar solvents. The chloro and bromo analogs would exhibit higher molecular polarizability but different hydrogen-bond acceptor character. These physicochemical differences are practically significant for reverse-phase HPLC purification and for solubility in the solvents commonly used for oxidative coupling reactions (CH₂Cl₂, toluene).

Physicochemical Properties LogP Chromatography Solubility

Optimal Procurement Scenarios for 1-Fluoro-2,3-bis(hexyloxy)benzene: Where the Fluorinated Building Block Delivers Definitive Advantage


Synthesis of Fluorinated Discotic Liquid Crystals for Organic Field-Effect Transistors (OFETs) and Charge Transport Studies

Researchers fabricating OFETs or conducting time-of-flight charge mobility measurements using columnar discotic liquid crystals should procure 1-fluoro-2,3-bis(hexyloxy)benzene as the precursor to F-HAT6. F-HAT6 exhibits enhanced mesophase stability relative to the unsubstituted HAT6 [1] and elevated rotational activation barriers (Eₐ(α) = 67.7 kJ mol⁻¹, Eₐ(β) = 56.3 kJ mol⁻¹) attributable to a strong lateral fluorine dipole that enhances columnar order [2]. This improved order is anticipated to benefit charge transport anisotropy, a critical parameter for OFET performance. The high-yield synthetic route (91% for the precursor, 69% for the oxidative coupling step) [1] further supports reproducible device fabrication workflows.

Preparation of Helically Chiral Triphenylene Cores for Chiroptical and Enantioselective Applications

The α-fluorine substituent on the triphenylene core introduces a helical twist due to steric congestion in the bay region, creating a chiral nucleus [1]. The DFT study by Muccioli et al. confirms that fluorine, among seven α-substituents, imparts a distinct combination of electronic and shape properties that influence helical deformation [3]. 1-Fluoro-2,3-bis(hexyloxy)benzene is thus the required precursor for accessing this specific fluorinated atropisomer, which may exhibit unique chiroptical properties (circular dichroism, circularly polarized luminescence). Using the chloro or bromo analog would produce a different helical pitch and electronic profile, invalidating comparative structure-property studies.

Structure-Property Relationship Studies on Core-Functionalized Discotic Mesogens

For systematic investigations of how single-atom core substitution (H → F → Cl → Br) modulates mesophase behavior, molecular packing, and charge transport, 1-fluoro-2,3-bis(hexyloxy)benzene constitutes the essential fluorinated member of the halogen series. The experimental finding that all monohalogenated derivatives display enhanced mesophase stability while polyhalogenation suppresses it [1] makes the mono-fluorinated compound a critical comparator. The computational framework provided by Muccioli et al. [3] offers a theoretical basis for interpreting differences across the series, but experimental validation requires procurement of the pure fluorinated building block.

Academic and Industrial Research Programs Requiring Reproducible Multi-Gram Synthesis of Fluorinated Triphenylenes

The well-documented synthetic protocol starting from 3-fluorocatechol and 1-bromohexane (K₂CO₃, EtOH, 72 h, 91% yield) [1] provides a robust and scalable entry to F-HAT6. This contrasts with the direct electrophilic halogenation of pre-formed HAT6, which yields the chloro and bromo derivatives in only 32% and 17% yield, respectively [4]. For research groups or CROs requiring multi-gram quantities of fluorinated discotic liquid crystals with batch-to-batch consistency, the high-yielding catechol alkylation route using 1-fluoro-2,3-bis(hexyloxy)benzene represents a more economical and reliable procurement strategy than pursuing the chloro or bromo analogs via low-yielding direct halogenation.

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